1-[(1-Benzoylpiperidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid
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Overview
Description
1-[(1-Benzoylpiperidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutane ring, a piperidine ring, and a benzoyl group, making it structurally unique and interesting for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Benzoylpiperidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Benzoylation: The piperidine ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Cyclobutane Ring Formation: The cyclobutane ring can be introduced via a [2+2] cycloaddition reaction.
Amidation: The final step involves the amidation reaction where the benzoylpiperidine derivative is reacted with cyclobutane-1-carboxylic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Benzoylpiperidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, potentially forming new amides or ethers.
Scientific Research Applications
1-[(1-Benzoylpiperidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 1-[(1-Benzoylpiperidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The cyclobutane ring can introduce strain into molecules, potentially affecting binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Benzoylpiperidine-4-carboxylic acid: Lacks the cyclobutane ring, making it less strained and potentially less reactive.
Cyclobutane-1-carboxylic acid: Lacks the piperidine and benzoyl groups, making it simpler and less versatile.
N-Benzoyl-4-piperidinecarboxylic acid:
Uniqueness
1-[(1-Benzoylpiperidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring, piperidine ring, and benzoyl group. This combination imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(1-benzoylpiperidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-15(19-18(17(23)24)9-4-10-18)13-7-11-20(12-8-13)16(22)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2,(H,19,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYVJPIZSIVSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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